2'-Deoxy-2-fluoroadenosine is a nucleoside analog of adenosine, where the hydroxyl group at the 2' position of the ribose sugar is replaced with a fluorine atom. Its chemical formula is C₁₀H₁₂FN₅O₃, and it is classified as a fluorinated nucleoside. This compound is of significant interest in medicinal chemistry due to its potential applications in antiviral therapies and as a tool for studying nucleoside metabolism.
2'-Deoxy-2-fluoroadenosine exhibits notable biological activity, particularly as an antiviral agent. It has been shown to inhibit viral replication in various studies, making it a candidate for treating infections caused by viruses such as influenza and HIV. The fluorine substitution enhances its stability and bioavailability compared to unmodified nucleosides .
Several methods have been developed for synthesizing 2'-deoxy-2-fluoroadenosine:
The primary applications of 2'-deoxy-2-fluoroadenosine include:
Interaction studies have demonstrated that 2'-deoxy-2-fluoroadenosine can effectively compete with natural nucleosides for incorporation into viral RNA or DNA, leading to termination of viral replication. These studies are crucial for understanding its mechanism of action and potential resistance pathways in target viruses .
Several compounds share structural similarities with 2'-deoxy-2-fluoroadenosine, including:
Compound Name | Description | Unique Features |
---|---|---|
2'-Deoxyadenosine | Natural nucleoside without fluorine | Essential for cellular metabolism |
2'-Deoxy-3'-fluoroadenosine | Fluorinated at the 3' position | Potentially different antiviral activity |
2'-Fluoroarabinofuranosyladenosine | Contains an arabinose sugar instead of ribose | May exhibit different pharmacokinetics |
Ethynyl-2'-deoxy-2'-β-fluoro-adenosine | Modified with ethynyl group for enhanced potency | Designed specifically for HIV treatment |
The uniqueness of 2'-deoxy-2-fluoroadenosine lies in its balance between structural stability conferred by fluorination and its ability to mimic natural nucleosides, allowing it to interfere effectively with viral replication processes while minimizing toxicity to host cells .
The exploration of fluorinated nucleosides began in the early 1960s, driven by the need to develop nucleoside analogs with enhanced metabolic stability. Key milestones include:
The first 2'-fluoro nucleoside, 2'-deoxy-2'-fluorouridine (2'-FdU), was synthesized in 1961 by Codington et al. through hydrogen fluoride-mediated fluorination of 2,2'-anhydronucleosides. Subsequent efforts focused on purine derivatives, with 2'-deoxy-2-fluoroadenosine emerging as a candidate for antiviral research.
The compound is systematically named (2R,3S,5R)-5-(6-amino-2-fluoropurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol. Its structure comprises:
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₀H₁₂FN₅O₃ | |
Molecular Weight | 269.23 g/mol | |
CAS Registry Number | 21679-12-9 | |
SMILES | Nc1nc(F)nc2c1ncn2[C@H]3C[C@H](O)[C@@H](CO)O3 |
2'-Deoxy-2-fluoroadenosine serves as a prodrug, cleaved by enzymes like E. coli purine nucleoside phosphorylase (PNP) to release the toxic metabolite 2-fluoroadenine (FAde). This mechanism underpins its use in suicide gene therapy for tumors expressing PNP. Clinically, fluorinated nucleosides such as azvudine (approved for COVID-19 and HIV) highlight the therapeutic potential of this class.
2'-Deoxy-2-fluoroadenosine represents a structurally modified nucleoside analog characterized by the molecular formula C₁₀H₁₂FN₅O₃ and a molecular weight of 269.24 grams per mole [1] [2]. The compound is officially registered under Chemical Abstracts Service number 64183-27-3 and possesses the systematic International Union of Pure and Applied Chemistry nomenclature (2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol [3]. This designation reflects the specific stereochemical configuration inherent to the molecule, wherein the fluorine atom occupies the 2'-position of the sugar moiety with precise spatial orientation.
The stereochemical architecture of 2'-Deoxy-2-fluoroadenosine encompasses four distinct chiral centers, contributing to its complex three-dimensional molecular geometry . The configuration at these stereogenic positions follows the (2R,3R,4R,5R) arrangement, which directly influences the compound's biological and physicochemical properties [7]. The presence of the fluorine substituent at the 2'-carbon introduces significant electronic effects due to the high electronegativity of fluorine (4.0 on the Pauling scale), creating a unique electronic environment within the ribose sugar framework [1] [2].
The molecular structure comprises two primary components: an adenine base linked through a glycosidic bond to a modified ribofuranose sugar ring [3]. The adenine portion retains its characteristic purine structure with the molecular formula C₅H₅N₅, featuring the essential 6-amino group that participates in hydrogen bonding interactions [15]. The sugar moiety represents a 2'-deoxy-2'-fluoro-arabinofuranose derivative, where the hydroxyl group at the 2'-position has been replaced by a fluorine atom, fundamentally altering the molecule's conformational preferences and stability characteristics [18].
Table 1: Basic Molecular Properties Comparison
Property | 2'-Deoxy-2-fluoroadenosine | Adenosine (Native) |
---|---|---|
Molecular Formula | C₁₀H₁₂FN₅O₃ | C₁₀H₁₃N₅O₄ |
Molecular Weight (g/mol) | 269.24 | 267.24 |
CAS Number | 64183-27-3 | 58-61-7 |
Melting Point (°C) | N/A (decomposition at 218°C) | 234-236 |
Optical Activity [α]₂₀/D | -16° (c = 1 in methanol) | -61.7° (c = 0.7 in water) |
pKa Values | 12.60±0.70 (predicted) | 3.5, 12.5 |
Chiral Centers | 4 | 4 |
The structural relationship between 2'-Deoxy-2-fluoroadenosine and native adenosine reveals fundamental differences that significantly impact their respective physicochemical and biological properties [9] [11]. Native adenosine possesses the molecular formula C₁₀H₁₃N₅O₄ with a molecular weight of 267.24 grams per mole, differing from the fluorinated analog by the substitution of a hydroxyl group with a fluorine atom at the 2'-position [24] [29]. This seemingly minor modification results in profound alterations to the molecule's electronic distribution, conformational preferences, and interaction capabilities [12] [15].
The comparative analysis reveals distinct differences in optical activity between these compounds [2] [31]. 2'-Deoxy-2-fluoroadenosine exhibits an optical rotation of -16° when measured at 20°C with a concentration of 1 gram per 100 milliliters in methanol, whereas native adenosine demonstrates a significantly higher optical rotation of -61.7° under similar conditions in aqueous solution [2] [31]. This difference reflects the altered spatial arrangement and electronic environment introduced by the fluorine substitution.
Fluorine substituted adenosine analogues demonstrate unique properties in nucleobase protonation studies, where the fluorine for hydrogen substitutions produce large changes in N1 pKa values with minimal structural perturbation [11] [15]. The series of fluorine substituted adenosine analogues, including fluorine for hydrogen substitutions in the adenine ring of adenosine and 7-deaza-adenosine, results in N1 pKa values spanning more than four pKa units [15]. These analogues retain the exocyclic amine for standard base pairing interactions while providing substantial pKa modulation capabilities [15].
Research findings indicate that 2'-fluoro modification of adenosines significantly reduces cytokine induction while retaining optimal short interfering ribonucleic acid knockdown activity [9]. Unlike corresponding modifications of guanosine, cytidine, or uridine, 2'-fluoro modification of adenosine demonstrates superior immune stealth properties coupled with broad tolerance in maintaining ribonucleic acid interference knockdown activity [9]. The stabilizing effects of 2'-deoxy-2'-fluoro modifications on ribonucleic acid-deoxyribonucleic acid duplexes prove superior to those of 2'-O-methylribo substitutions [22].
Table 2: Physicochemical Properties Comparison
Property | 2'-Deoxy-2-fluoroadenosine | Adenosine (Native) |
---|---|---|
Density (g/cm³) | 2.01 | 1.3382 (estimated) |
Boiling Point (°C) | 628.6 at 760 mmHg | 410.43 (estimated) |
Flash Point (°C) | 334 | N/A |
Refractive Index | 1.834 | 1.7610 (estimated) |
Solubility in Water | Soluble | Slightly soluble, soluble in hot water |
Appearance | White to off-white powder | White crystalline powder |
Stability | Stable under normal conditions | Stable, incompatible with strong oxidizing agents |
The conformational behavior of 2'-Deoxy-2-fluoroadenosine in solution and solid states represents a critical aspect of its molecular characterization, directly influencing its biological activity and interaction properties [18] [21]. Nuclear magnetic resonance spectroscopy studies reveal that 2'-deoxy-2'-fluoro nucleosides adopt an ribonucleic acid-type sugar conformation, presumably due to the high electronegativity of fluorine [25]. This conformational preference fundamentally distinguishes the fluorinated analog from native adenosine, which typically exists in a dynamic equilibrium between 2'-endo and 3'-endo conformations [36] [38].
Detailed nuclear magnetic resonance analysis demonstrates that fluorinated nucleosides predominantly adopt a North-type conformation in solution, characterized by specific coupling constants between the fluorine and adjacent hydrogen atoms [6] [21]. The coupling constants between fluorine and the 3' hydrogen typically range between 16-18 Hz, indicating an antiperiplanar relationship between the carbon-fluorine bond and the vicinal 3'-carbon-hydrogen bond [6]. These coupling patterns provide definitive evidence for the preferred conformational state and distinguish the fluorinated analog from its native counterpart.
Conformational analysis of 2'-fluoro-2'-deoxynucleosides reveals that the 2'-deoxy-2'-fluoroarabinofuranosyl configuration favors the 2'-endo conformation (57% population), resembling deoxyribonucleic acid-like characteristics, while the 2'-deoxy-2'-fluororibofuranosyl configuration favors the 3'-endo conformation (69% population), exhibiting ribonucleic acid-like properties [36] [40]. The fluorine substitution constrains the sugar pucker equilibrium, resulting in more defined conformational preferences compared to the native nucleoside [36].
Solid-state conformational studies utilizing single-crystal X-ray crystallography confirm that fluorinated nucleoside derivatives adopt specific conformational arrangements in the crystalline state [18]. The solid-state analysis reveals that 1-(4'-azido-2'-deoxy-2'-fluoro-β-d-arabinofuranosyl) cytosine adopts a south type conformation (C-3'-exo) in the solid state, while related 4'-substituted nucleosides exhibit north type conformations (C-3'-endo) in solution [18]. These findings demonstrate the influence of crystal packing forces and intermolecular interactions on the adopted conformational states.
Table 3: Conformational Analysis Data
Nucleoside Analog | Preferred Conformation | Sugar Pucker Type | Coupling Constants (Hz) |
---|---|---|---|
2'-Deoxy-2-fluoroadenosine | North-type (3'-endo) | RNA-like | ³JFH = 16-18 |
Adenosine (Native) | 2'-endo/3'-endo equilibrium | Mixed DNA/RNA-like | Variable |
2'-Fluoro-2'-deoxyuridine (ara) | 2'-endo (57%) | DNA-like | ³J(1',2') = strong |
2'-Fluoro-2'-deoxyuridine (ribo) | 3'-endo (69%) | RNA-like | ³J(1',2') = 5.0 |
4'-Fluoroadenosine | North-type | RNA-like | ³JFH = 2.9 |
The thermodynamic stability profile of 2'-Deoxy-2-fluoroadenosine demonstrates remarkable enhancement compared to native adenosine, particularly in duplex formation with complementary ribonucleic acid strands [22] [25]. Research findings indicate that the addition of 2'-fluoro-ribonucleic acid residues to oligodeoxynucleotides progressively increases the thermal stability of their duplexes with ribonucleic acid, with stabilization being additive at approximately 2 degrees Celsius per residue [25]. This enhancement significantly exceeds the stabilization provided by 2'-O-methyl-ribonucleic acid at around 1.5 degrees Celsius and native ribonucleic acid at 1.1 degrees Celsius per residue [25].
The enhanced thermal stability results from the adopted ribonucleic acid-type sugar conformation, which facilitates the formation of thermodynamically more stable ribonucleic acid duplexes (A-form) compared to deoxyribonucleic acid duplexes (B-form) [25]. Circular dichroism spectroscopy studies reveal that modified oligodeoxynucleotides containing 2'-fluoro nucleosides induce a shift from B-type to A-type conformation when forming duplexes with ribonucleic acid [37]. This conformational transition contributes significantly to the observed thermal stability enhancement.
Nuclease resistance represents another critical aspect of the thermodynamic stability profile [22] [25]. While 2'-fluoro-ribonucleic acid phosphodiester linkages demonstrate limited nuclease resistance, the corresponding phosphorothioate linkages exhibit high resistance to nucleolytic degradation [22] [25]. Uniformly modified 2'-fluoro-ribonucleic acid oligonucleotides afford antisense molecules with high binding affinity and selectivity for ribonucleic acid targets combined with enhanced stability toward nucleases [22].
Solubility characteristics of 2'-Deoxy-2-fluoroadenosine reveal favorable aqueous solubility properties [27] [28]. The compound demonstrates solubility in water, facilitating its use in various biochemical applications [27] [28]. The density of 2'-Deoxy-2-fluoroadenosine measures 2.01 grams per cubic centimeter, significantly higher than native adenosine's estimated density of 1.3382 grams per cubic centimeter [27] [24]. The refractive index of 1.834 and predicted acidity factor (pKa) of 12.60±0.70 further characterize its physicochemical profile [27].
Storage and stability considerations indicate that 2'-Deoxy-2-fluoroadenosine remains stable under normal temperature and pressure conditions [27]. The compound requires storage in tightly closed containers under cool, dry conditions in well-sealed containers away from incompatible substances [27] [28]. The appearance of white to off-white powder provides visual confirmation of purity and proper storage conditions [27].
Table 4: Thermodynamic Stability Parameters
Parameter | 2'-Deoxy-2-fluoroadenosine | Native Adenosine |
---|---|---|
Thermal Stability (vs DNA) | Enhanced B-form to A-form shift | Standard B-form |
Thermal Stability (vs RNA) | ~2°C increase per residue | ~1.1°C increase per residue |
Nuclease Resistance | Moderate (phosphodiester form) | Low |
Duplex Formation Enhancement | Superior to 2'-O-methyl | Baseline |
Base Pair Specificity | Maintained | High |
RNase H Activation | Requires chimeric design | Yes (with phosphate) |